2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine. This intermediate is then reacted with thiophene-2-carbaldehyde and acetohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl or thiophene moieties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, although specific applications are still under investigation .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in industrial chemistry are still being explored.
Mechanism of Action
The mechanism of action for 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and bromophenyl group may interact with enzymes or receptors, altering their activity. The exact pathways and targets are still under study, but the compound’s structure suggests it could modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide apart is its combination of a bromophenyl group and a thiophene moiety. This unique structure may confer specific properties, such as enhanced binding affinity or stability, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19BrN4O3S2 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H19BrN4O3S2/c18-14-3-5-16(6-4-14)27(24,25)22-9-7-21(8-10-22)13-17(23)20-19-12-15-2-1-11-26-15/h1-6,11-12H,7-10,13H2,(H,20,23)/b19-12+ |
InChI Key |
XKGSGAYAKRLQFS-XDHOZWIPSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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